molecular formula C9H9N3O2S2 B494940 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine CAS No. 99358-76-6

3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B494940
CAS No.: 99358-76-6
M. Wt: 255.3g/mol
InChI Key: QSNVZCOWPJTFMF-UHFFFAOYSA-N
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Description

The compound “3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine” contains several functional groups including a benzylsulfonyl group, a thiadiazole ring, and an amine group . The benzylsulfonyl group is a sulfonyl group bonded with a benzyl group, which is an important functional group in organosulfur chemistry . The thiadiazole ring is a heterocyclic compound containing both sulfur and nitrogen atoms. The amine group (-NH2) is a basic functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzylsulfonyl group would likely contribute significant steric bulk, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group is nucleophilic and could participate in various reactions . The sulfonyl group could also be involved in reactions, particularly if conditions for its activation are met .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups like the sulfonyl and amine groups could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • A general method has been developed for the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, showcasing the utility of 3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-amine in creating various pharmacologically relevant compounds. The key intermediate, 5-(benzylsulfanyl)-3-phenyl-1,2,4-thiadiazole, is transformed to the desired derivatives via oxidation and substitution reactions, indicating its versatility in medicinal chemistry applications (Park et al., 2009).
  • The study of 2N(R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides expands the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems. These compounds demonstrate significant antimicrobial and antifungal activities, highlighting the importance of the thiadiazole core in developing biologically active substances (Sych et al., 2019).

Material Sciences and Engineering

  • The crystalline structure of compounds containing the 1,3,4-thiadiazole moiety has been determined, revealing the significance of intra- and intermolecular interactions. The study of thermal behaviors provides insights into the stability and potential applications of these compounds in materials science (Shen et al., 2005).
  • A novel thermally stable and semiconducting polyheterocycle, poly(1,3,4-thiadiazole amine), has been synthesized, indicating the potential use of thiadiazole derivatives in creating high-performance polymers for electronic applications (Saegusa et al., 1994).

Photodynamic Therapy and Cancer Treatment

  • The synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a thiadiazole core show promising properties for photodynamic therapy applications. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds highlight their potential in cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antiviral Research

  • Compounds synthesized from 1,3,4-thiadiazole derivatives have exhibited strong antimicrobial activities. The study of Schiff bases derived from these compounds and their biological activities underscores the role of thiadiazole derivatives in developing new antimicrobial agents (Gür et al., 2020).
  • Novel 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives show anti-tobacco mosaic virus activity, indicating the potential of thiadiazole derivatives in antiviral research (Chen et al., 2010).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or catalyst), it’s difficult to comment on its mechanism of action .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or as a building block in synthetic chemistry .

Properties

IUPAC Name

3-benzylsulfonyl-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S2/c10-8-11-9(12-15-8)16(13,14)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNVZCOWPJTFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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